molecular formula C15H17N3O B7645744 1-(2,3-Dihydroindol-1-yl)-2-(3,5-dimethylpyrazol-1-yl)ethanone

1-(2,3-Dihydroindol-1-yl)-2-(3,5-dimethylpyrazol-1-yl)ethanone

Cat. No.: B7645744
M. Wt: 255.31 g/mol
InChI Key: CXBMWOQAUZJFNF-UHFFFAOYSA-N
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Description

1-(2,3-Dihydroindol-1-yl)-2-(3,5-dimethylpyrazol-1-yl)ethanone is a complex organic compound featuring a combination of indole and pyrazole rings

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(3,5-dimethylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-11-9-12(2)18(16-11)10-15(19)17-8-7-13-5-3-4-6-14(13)17/h3-6,9H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBMWOQAUZJFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N2CCC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydroindol-1-yl)-2-(3,5-dimethylpyrazol-1-yl)ethanone typically involves multiple steps, starting with the formation of the indole ring followed by the introduction of the pyrazole moiety. Common synthetic routes include:

  • Indole Synthesis: The indole ring can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions.

  • Pyrazole Formation: The pyrazole ring can be formed through the reaction of hydrazines with β-diketones or β-ketoesters under heating conditions.

  • Coupling Reaction: The final step involves the coupling of the indole and pyrazole rings using appropriate reagents such as carbonyl compounds and amines.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydroindol-1-yl)-2-(3,5-dimethylpyrazol-1-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Amines, alcohols, and various solvents

Major Products Formed:

  • Oxidation products: Carboxylic acids, ketones

  • Reduction products: Alcohols, amines

  • Substitution products: Amides, esters

Scientific Research Applications

1-(2,3-Dihydroindol-1-yl)-2-(3,5-dimethylpyrazol-1-yl)ethanone has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may exhibit biological activity, making it a candidate for drug development.

  • Industry: Use in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-(2,3-Dihydroindol-1-yl)-2-(3,5-dimethylpyrazol-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action and identify the molecular targets involved.

Comparison with Similar Compounds

1-(2,3-Dihydroindol-1-yl)-2-(3,5-dimethylpyrazol-1-yl)ethanone can be compared with other similar compounds, such as:

  • Indole derivatives: These compounds share the indole ring structure and exhibit similar biological activities.

  • Pyrazole derivatives: These compounds contain the pyrazole ring and are known for their diverse applications in medicine and industry.

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